Cas no 337464-25-2 (methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride)
methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
- methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride
- 1104460-08-3
- C15611
- MFCD18071003
- EN300-1168729
- SCHEMBL2924933
- MFCD30529786
- 337464-25-2
- SY046436
- CS-0054210
- (2S,4S)-Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride
- AS-82783
- A875204
- SB47385
- Methyl4-hydroxypiperidine-2-carboxylatehydrochloride
- SB45597
- Methyl 4-hydroxypiperidine-2-carboxylate--hydrogen chloride (1/1)
- DB-068875
- SB41365
- DTXSID30697644
-
- MDL: MFCD18071003
- Inchi: 1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H
- InChI Key: ZZQYALUPYHIFSA-UHFFFAOYSA-N
- SMILES: Cl.OC1CCNC(C(=O)OC)C1
Computed Properties
- Exact Mass: 195.0662210g/mol
- Monoisotopic Mass: 195.0662210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125038-1g |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 95% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM125038-1g |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 95% | 1g |
$319 | 2023-02-18 | |
| Alichem | A129006470-5g |
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 95% | 5g |
$1700.34 | 2023-09-02 | |
| Alichem | A129006470-10g |
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 95% | 10g |
$2309.67 | 2023-09-02 | |
| Alichem | A129006470-25g |
Methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 95% | 25g |
$4120.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D635331-1G |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 97% | 1g |
$235 | 2024-07-21 | |
| Enamine | EN300-1168729-0.05g |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 0.05g |
$205.0 | 2023-05-26 | ||
| Enamine | EN300-1168729-0.1g |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 0.1g |
$306.0 | 2023-05-26 | ||
| Enamine | EN300-1168729-0.25g |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 0.25g |
$438.0 | 2023-05-26 | ||
| Enamine | EN300-1168729-0.5g |
methyl 4-hydroxypiperidine-2-carboxylate hydrochloride |
337464-25-2 | 0.5g |
$691.0 | 2023-05-26 |
methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride Suppliers
methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride
Introduction to Methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride (CAS No. 337464-25-2)
Methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride, identified by its CAS number 337464-25-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule combines a piperidine ring with a hydroxyl and a carboxylate functional group, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.
The< strong>piperidine moiety is a common pharmacophore in many bioactive molecules, contributing to their ability to interact with biological targets such as enzymes and receptors. The presence of both a hydroxyl and a carboxylate group in the molecule suggests that it may exhibit both acidic and basic properties, which can be exploited in various chemical reactions and formulations. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for aqueous-based formulations and pharmaceutical applications.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from piperidine derivatives. These compounds have shown promise in treating a wide range of diseases, including neurological disorders, infectious diseases, and cancer. The< strong>4-hydroxypiperidine-2-carboxylate;hydrochloride structure provides a foundation for further chemical modifications, allowing researchers to tailor the properties of the molecule to specific therapeutic needs.
One of the most exciting areas of research involving this compound is its potential as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically inhibit certain kinases, researchers can develop targeted therapies that minimize side effects and improve patient outcomes. The< strong>4-hydroxypiperidine-2-carboxylate;hydrochloride scaffold offers a unique chemical environment that can be optimized to interact with kinase active sites effectively.
Additionally, the< strong>hydroxypiperidine core has been explored for its antimicrobial properties. Studies have shown that certain piperidine derivatives can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their potent antimicrobial activity. The introduction of a hydroxyl group into the piperidine ring may enhance these properties by providing additional sites for interaction with bacterial targets. This makes< strong>methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride a promising candidate for developing new antibiotics to combat resistant bacterial strains.
The synthesis of< strong>methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the complex framework of the molecule. The final product must undergo rigorous analytical testing to confirm its identity and quality before it can be used in further research or development.
In conclusion, methyl 4-hydroxypiperidine-2-carboxylate;hydrochloride (CAS No. 337464-25-2) is a compound with significant potential in pharmaceutical research. Its unique structural features make it valuable for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its applications in drug discovery, particularly in the areas of kinase inhibition and antimicrobial therapy. As our understanding of molecular interactions improves, compounds like this are likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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